molecular formula C13H15NO2 B2578694 1-(8-Methoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one CAS No. 2196016-32-5

1-(8-Methoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one

Cat. No.: B2578694
CAS No.: 2196016-32-5
M. Wt: 217.268
InChI Key: TYYBUVXXPVJVFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as DIMN, is an androgen receptor (AR) antagonist . It is an anti-androgen that effectively suppresses the growth of both androgen-dependent (LNCaP) and androgen-independent prostate cancer cell lines (C4-2 and CWR22rv) that express AR .


Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-1 (2H)-one derivatives, which is a bioactive natural scaffold for this compound, has been achieved using the Castagnoli–Cushman reaction .


Chemical Reactions Analysis

The compound is a part of the 3,4-dihydroisoquinolin-1 (2H)-one derivatives, which have been synthesized using the Castagnoli–Cushman reaction . This reaction is a key step in the synthesis of these derivatives.


Physical and Chemical Properties Analysis

The compound is a white to beige powder that is soluble in DMSO at 10 mg/mL . It has an assay of ≥98% (HPLC) and should be stored at a temperature of 2-8°C .

Mechanism of Action

DIMN acts as an androgen receptor (AR) antagonist . It effectively suppresses the growth of both androgen-dependent and androgen-independent prostate cancer cell lines that express AR .

Future Directions

The compound has shown potential in the treatment of type II diabetes mellitus . It acts as a positive allosteric modulator of receptors such as GLP1, GIP, and glucagon . This suggests that it could have potential applications in the treatment of other diseases as well, but more research is needed to fully understand its capabilities and potential uses.

Properties

IUPAC Name

1-(8-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-13(15)14-8-7-10-5-4-6-12(16-2)11(10)9-14/h3-6H,1,7-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYBUVXXPVJVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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